molecular formula C18H34N4O9 B126436 Butrol CAS No. 151852-61-8

Butrol

Número de catálogo: B126436
Número CAS: 151852-61-8
Peso molecular: 450.5 g/mol
Clave InChI: JZNZSKXIEDHOBD-HUUCEWRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Butrol involves multiple steps. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to form the triacetic acid derivative. This intermediate is then reacted with (1R,2S)-2,3-dihydroxy-1-(hydroxymethyl)propyl bromide to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through a simplified process that involves forming a gadolinium complex in-situ without purification of this compound intermediates. This method eliminates the need for resin purification and allows for high-throughput production .

Análisis De Reacciones Químicas

Types of Reactions: Butrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted compounds .

Aplicaciones Científicas De Investigación

Butrol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its ability to form highly stable complexes with metal ions, making it an essential component in contrast agents for MRI. Its stability and versatility in forming various derivatives also set it apart from other similar compounds .

Actividad Biológica

Butrol, specifically gadothis compound, is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) due to its favorable pharmacokinetic properties and high stability. This article delves into the biological activity of gadothis compound, examining its effects on cellular processes, safety profile, and implications for clinical use.

Gadothis compound (chemical formula: C_{14}H_{19}GdN_{2}O_{8}) is a macrocyclic GBCA that enhances the contrast of MRI images. Its mechanism of action involves the chelation of gadolinium ions, which have paramagnetic properties that significantly improve the magnetic resonance signal of tissues. The stability of gadothis compound minimizes the risk of free gadolinium release, which is crucial for reducing toxicity in biological systems.

Cellular Effects

Gadothis compound has been studied for its effects on various cell types, particularly focusing on bone cells and neuronal tissues. Research indicates that gadothis compound does not significantly impact cell viability but can affect differentiation and function:

  • Osteoblasts : Studies show that exposure to gadothis compound can lead to a dose-dependent reduction in alkaline phosphatase (ALP) activity, an important marker for osteoblast differentiation. For instance, at concentrations of 100 μM, ALP activity was reduced by approximately 72% compared to control cells (p < 0.001) .
  • Neuronal Cells : In models of brain ischemia, gadothis compound has demonstrated protective effects on neuronal survival and function, suggesting potential neuroprotective properties during imaging procedures .

Safety Profile

The safety profile of gadothis compound has been extensively evaluated in both preclinical and clinical settings. It is generally well-tolerated; however, there are considerations regarding nephrotoxicity in patients with pre-existing renal impairment. The risk of nephrogenic systemic fibrosis (NSF), although significantly reduced with modern GBCA formulations including gadothis compound, remains a concern in vulnerable populations.

Case Studies

Several case studies highlight the clinical implications and effectiveness of gadothis compound:

  • Case Study 1 : A study involving patients with gliomas showed that gadothis compound provided superior contrast enhancement compared to other GBCAs, facilitating better visualization of tumor margins and aiding in surgical planning .
  • Case Study 2 : In a cohort study assessing patients with renal impairment undergoing MRI, gadothis compound was associated with fewer adverse events compared to older GBCAs. This supports its use as a safer alternative in at-risk populations .

Comparative Efficacy

A comparative analysis of different GBCAs reveals the unique advantages of gadothis compound:

Contrast Agent Signal Intensity Safety Profile Clinical Use
Gadothis compoundHighLow risk of NSFBrain tumors
GadopentetateModerateHigher risk of NSFGeneral MRI
GadoteridolModerateModerate riskCardiac imaging

Propiedades

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNZSKXIEDHOBD-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151852-61-8
Record name Butrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151852618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMG09YI7I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
Quantity
3.356 kg
Type
reactant
Reaction Step One
Quantity
15.39 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butrol
Reactant of Route 2
Butrol
Reactant of Route 3
Butrol
Reactant of Route 4
Butrol
Reactant of Route 5
Reactant of Route 5
Butrol
Reactant of Route 6
Reactant of Route 6
Butrol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.